

# 7-Aminobenzofuran: An In-depth Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: 7-Aminobenzofuran

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Disclaimer: Publicly available scientific literature offers limited specific data on the parent compound, **7-aminobenzofuran**. This guide provides a comprehensive overview of the chemical properties and structure of its closely related and more extensively studied derivatives, which are representative of the **7-aminobenzofuran** scaffold.

## Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.<sup>[1][2]</sup> The introduction of an amino group at the 7-position of the benzofuran ring system gives rise to **7-aminobenzofuran** and its derivatives, a scaffold of considerable interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.<sup>[3][4]</sup> This technical guide consolidates the available chemical and structural information for key **7-aminobenzofuran** derivatives to serve as a valuable resource for researchers in drug discovery and development.

## Chemical Structure and Identification

The fundamental structure of **7-aminobenzofuran** consists of a benzene ring fused to a furan ring, with an amino group substituted at the 7th position. While specific identifiers for the parent compound are not readily available, its derivatives are well-characterized.

Table 1: Structural and Identification Data for **7-Aminobenzofuran** Derivatives

Derivative Name	IUPAC Name	Molecular Formula	CAS Number	PubChem CID
7-Aminobenzofuran-2-carboxylic acid	7-amino-1-benzofuran-2-carboxylic acid	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	1171815-33-0	39870485
7-Aminobenzofuran-3-carboxylic acid	7-amino-1-benzofuran-3-carboxylic acid	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	1780819-04-6	-
7-(2-Aminopropyl)benzofuran	1-(1-benzofuran-7-yl)propan-2-amine	C <sub>11</sub> H <sub>13</sub> NO	286834-87-5	10130548

## Physicochemical Properties

The physicochemical properties of **7-aminobenzofuran** derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and formulation efforts.

Table 2: Physicochemical Properties of **7-Aminobenzofuran** Derivatives

Derivative Name	Molecular Weight ( g/mol )	XLogP3	Hydrogen Bond Donor Count	Hydrogen Bond Acceptor Count	Rotatable Bond Count
7-Aminobenzofuran-2-carboxylic acid	177.16	1.7	2	3	1
7-Aminobenzofuran-3-carboxylic acid	177.16	-	-	-	-
7-(2-Aminopropyl)benzofuran	175.23	2.1	1	2	2

Note: Data for **7-Aminobenzofuran-3-carboxylic acid** is limited in public databases.

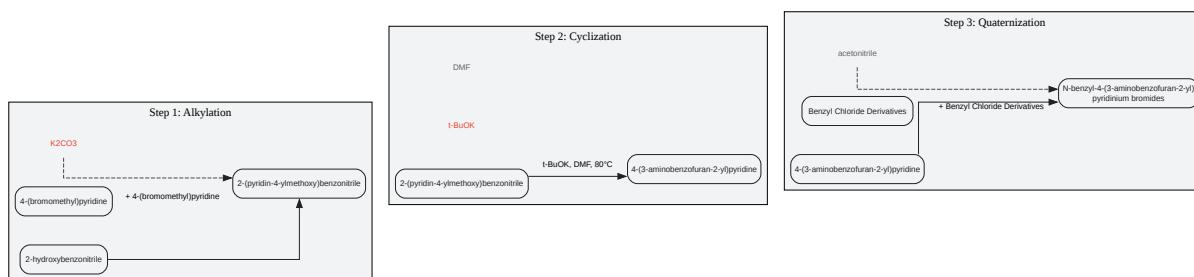
## Experimental Protocols

Detailed experimental procedures are essential for the synthesis and purification of these compounds in a laboratory setting. The following protocols are based on methods described in the scientific literature for related aminobenzofuran derivatives.

## Synthesis of 3-Aminobenzofuran Derivatives

A general method for the synthesis of 3-aminobenzofuran derivatives has been reported, which can be adapted for the synthesis of various analogues.[\[5\]](#)

Reaction Scheme:

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Caption: Synthetic pathway for 3-aminobenzofuran derivatives.

#### Materials and Reagents:

- 2-hydroxybenzonitrile
- 4-(bromomethyl)pyridine
- Potassium carbonate ( $K_2CO_3$ )
- Potassium tert-butoxide ( $t\text{-BuOK}$ )
- Dimethylformamide (DMF)
- Various benzyl chloride derivatives

- Dry acetonitrile

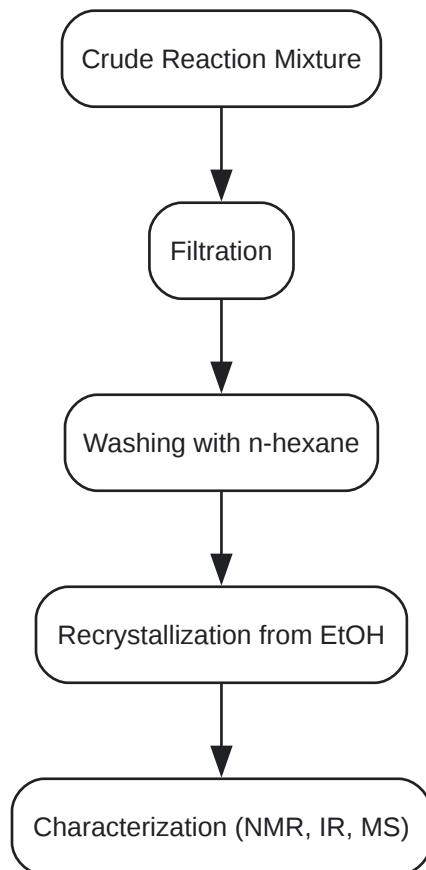
Procedure:

- Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile: A mixture of 2-hydroxybenzonitrile, 4-(bromomethyl)pyridine, and  $K_2CO_3$  is reacted in a suitable solvent.
- Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine: The product from Step 1 is subjected to a cyclization reaction in the presence of t-BuOK in DMF at 80°C.
- Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromides: The aminobenzofuran derivative from Step 2 is reacted with various benzyl chloride derivatives in dry acetonitrile under reflux.[5]

## Purification and Characterization

Purification of the synthesized compounds is typically achieved using standard laboratory techniques.

Purification Workflow:



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Caption: General workflow for purification and characterization.

Methods:

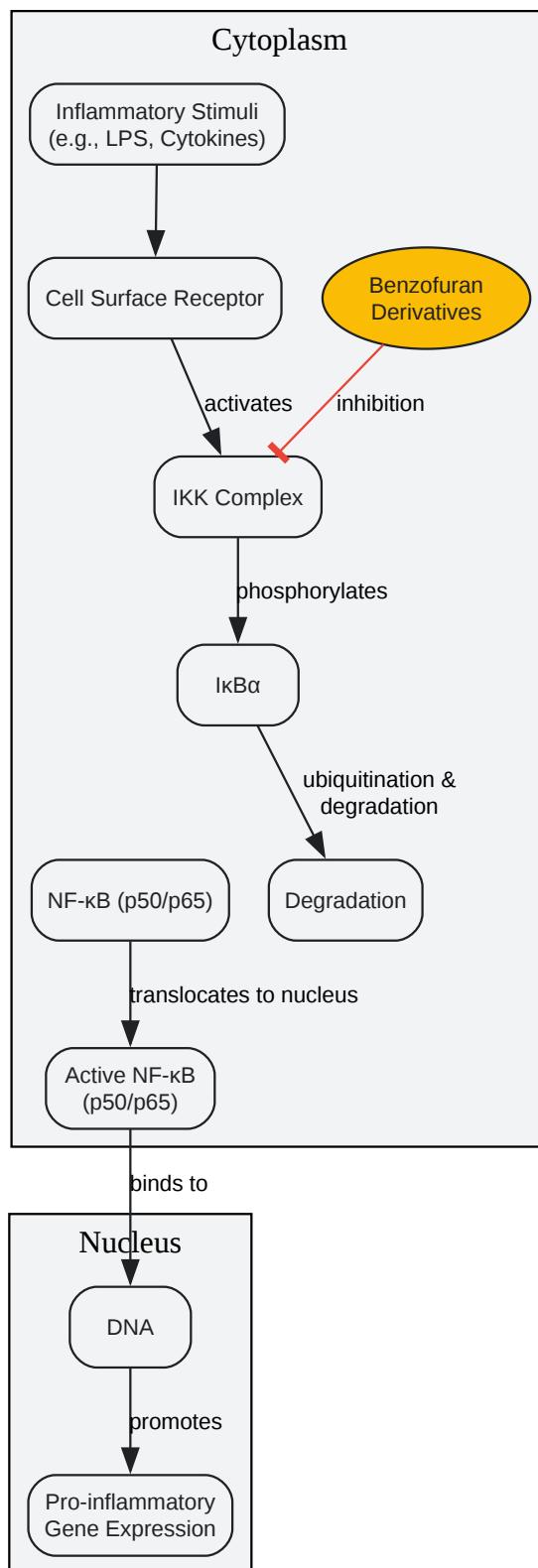
- **Filtration and Washing:** The precipitated solid is collected by filtration and washed with a suitable solvent, such as n-hexane, to remove unreacted starting materials and soluble impurities.<sup>[5]</sup>
- **Recrystallization:** Further purification is achieved by recrystallization from a suitable solvent like ethanol (EtOH).
- **Characterization:** The structure and purity of the final compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (<sup>1</sup>H NMR and <sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).<sup>[5]</sup>

## Biological Activity and Signaling Pathways

While specific signaling pathways for **7-aminobenzofuran** are not well-documented, benzofuran derivatives, in general, have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. One such critical pathway is the NF- $\kappa$ B signaling pathway.

### NF- $\kappa$ B Signaling Pathway and Benzofuran Derivatives:

The NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is associated with various diseases. Some benzofuran derivatives have been shown to inhibit the NF- $\kappa$ B pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer activities.[\[6\]](#)[\[7\]](#)

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Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

This diagram illustrates that inflammatory stimuli activate the IKK complex, which then phosphorylates  $\text{I}\kappa\text{B}\alpha$ , leading to its degradation. This allows the NF- $\kappa\text{B}$  dimer (p50/p65) to translocate to the nucleus and promote the expression of pro-inflammatory genes. Certain benzofuran derivatives can inhibit the IKK complex, thereby blocking this cascade and exerting their anti-inflammatory effects.<sup>[6]</sup>

## Conclusion

While the parent **7-aminobenzofuran** molecule remains relatively under-characterized, its derivatives represent a promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable starting point for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of compounds. Further investigation into the structure-activity relationships and specific molecular targets of **7-aminobenzofuran** derivatives is warranted to fully exploit their therapeutic potential.

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